N-(4-bromophenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
Description
N-(4-bromophenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a synthetic indole-based acetamide derivative with a complex substitution pattern. Its structure features:
- A 4-bromophenyl group linked via an acetamide moiety.
- A sulfanyl (thioether) bridge connecting the acetamide to the indole core.
- A 1-[(3-fluorophenyl)methyl] substituent on the indole nitrogen.
This compound shares structural motifs with pharmacologically active indole derivatives, such as COX inhibitors and acetylcholinesterase (AChE) inhibitors . The presence of bromine (electron-withdrawing) and fluorine (moderate electronegativity) substituents likely influences its electronic properties and binding interactions compared to simpler analogs.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrFN2OS/c24-17-8-10-19(11-9-17)26-23(28)15-29-22-14-27(21-7-2-1-6-20(21)22)13-16-4-3-5-18(25)12-16/h1-12,14H,13,15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGURQPEHHBFIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)F)SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole derivative reacts with a fluorobenzyl chloride in the presence of a Lewis acid catalyst.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with 4-bromophenyl isothiocyanate to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, potentially reducing the acetamide group to an amine.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
N-(4-bromophenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Differences :
- The 3-fluorophenylmethyl substituent on the indole nitrogen contrasts with the 4-chlorobenzoyl group in compound 40, which may affect steric bulk and hydrogen-bonding capacity .
Indole Core Modifications
Key Differences :
- The target compound’s mono-(3-fluorophenyl)methyl group on indole contrasts with bis-aryl substitutions in compound 3am, which may reduce steric hindrance .
- Unlike compound 9’s quinazolinone core, the indole-sulfanyl-acetamide scaffold may offer distinct binding modes in enzyme inhibition .
Halogenated Analogues
Key Differences :
- The 4-bromo/3-fluoro combination in the target compound differs from the 4-chloro/4-bromo pairing in compound 40, which may influence lipophilicity and pharmacokinetics .
- The triazole-sulfanyl analog from highlights how heterocyclic replacements (e.g., triazole vs. indole) can diversify biological targeting.
Biological Activity
N-(4-bromophenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. Its molecular formula is and it has a molecular weight of 455.37 g/mol .
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives of thiazole and indole structures have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Target Organism | IC50 (µg/mL) |
|---|---|---|---|
| Compound d1 | Antibacterial | Staphylococcus aureus | 12.5 |
| Compound d2 | Antifungal | Candida albicans | 15.0 |
| Compound d3 | Antibacterial | Escherichia coli | 10.0 |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. Notably, the compound has been tested against the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay, revealing significant cytotoxic effects.
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| Compound d6 | Cytotoxic | 8.5 |
| Compound d7 | Cytotoxic | 7.0 |
Molecular docking studies indicate that this compound interacts with key proteins involved in cancer cell proliferation and survival. The binding affinity to estrogen receptors suggests a potential pathway for its anticancer effects . Additionally, the presence of bromine and fluorine atoms may enhance its biological activity through increased lipophilicity and interaction with biological membranes.
Case Study 1: Synthesis and Evaluation
In a study conducted by researchers at a leading pharmaceutical institute, a series of indole derivatives were synthesized, including this compound. These compounds were subjected to antimicrobial and anticancer screening, yielding positive results that warranted further investigation into their structure-activity relationships (SAR) .
Case Study 2: Molecular Docking Analysis
A comprehensive molecular docking analysis was performed using Schrodinger software to evaluate the binding modes of the synthesized compounds with target proteins. The results indicated that the compound exhibited strong binding affinity to key receptors involved in tumor growth, which correlates with its observed anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
